N-[3-[Tris(trimethylsiloxy)silyl]propyl]acrylamide
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and Molecular Formula Analysis
The compound’s IUPAC name is N-[3-tris(trimethylsilyloxy)silylpropyl]prop-2-enamide , reflecting its three key structural components:
- Acrylamide backbone : A prop-2-enamide group ($$ \text{CH}_2=\text{CH}-\text{C}(=\text{O})-\text{NH}- $$) provides polymerizability.
- Propyl linker : A three-carbon chain ($$ -\text{CH}2-\text{CH}2-\text{CH}_2- $$) bridges the acrylamide and silane groups.
- Tris(trimethylsiloxy)silyl moiety : A silicon atom bonded to three trimethylsiloxy groups ($$ [(\text{CH}3)3\text{SiO}]_3\text{Si}- $$), imparting hydrophobicity and steric bulk.
The molecular formula $$ \text{C}{15}\text{H}{37}\text{NO}4\text{Si}4 $$ corresponds to a molecular weight of 407.80 g/mol . A breakdown of the formula reveals:
- 15 carbons : 3 from acrylamide, 3 from the propyl chain, and 9 from trimethylsiloxy groups.
- 4 silicon atoms : 1 central silicon bonded to three siloxy groups.
- 4 oxygen atoms : From siloxy and acrylamide carbonyl groups.
Stereoelectronic Configuration and Conformational Dynamics
The molecule’s geometry is dominated by the tris(trimethylsiloxy)silyl group , which adopts a tetrahedral arrangement around the central silicon atom. Key stereoelectronic features include:
- Steric hindrance : The bulky siloxy groups ($$ (\text{CH}3)3\text{SiO}- $$) restrict rotation around the Si-O bonds, stabilizing a specific conformation.
- Flexibility of the propyl chain : The $$ -\text{CH}2-\text{CH}2-\text{CH}_2- $$ linker allows partial rotation, enabling the acrylamide group to adopt orientations that minimize steric clashes.
- Electron distribution : The acrylamide’s carbonyl ($$ \text{C}=\text{O} $$) and amine ($$ \text{NH} $$) groups create a dipole moment, while the siloxy groups contribute electron-rich regions.
Spectroscopic Fingerprinting (FTIR, NMR, MS)
Fourier-Transform Infrared (FTIR) Spectroscopy
- Amide I band : A strong absorption at 1655 cm⁻¹ corresponds to the carbonyl stretch ($$ \text{C}=\text{O} $$) of the acrylamide group.
- N-H stretch : A broad peak at 3285 cm⁻¹ indicates the secondary amine ($$ \text{NH} $$).
- Si-O-Si asymmetric stretch : Bands at 1041 cm⁻¹ and 1248 cm⁻¹ arise from the siloxane backbone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR (400 MHz, CDCl₃) :
- δ 0.09 ppm (s, 27H): Trimethylsilyl protons.
- δ 0.45–0.50 ppm (m, 2H): Methylene protons adjacent to silicon.
- δ 1.59 ppm (quin., J = 7.0 Hz, 2H): Central methylene of the propyl chain.
- δ 3.32 ppm (q, J = 7.0 Hz, 2H): Methylene adjacent to the amide group.
- δ 5.58–6.25 ppm (m, 3H): Acrylamide vinyl protons.
¹³C-NMR :
Mass Spectrometry (MS)
Crystallographic and Computational Modeling Studies
While experimental crystallographic data are limited, computational models predict:
- Bond lengths :
- Dihedral angles :
- Molecular dynamics simulations : Highlight the molecule’s tendency to form compact conformations in nonpolar solvents due to hydrophobic siloxy groups.
Properties
IUPAC Name |
N-[3-tris(trimethylsilyloxy)silylpropyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H37NO4Si4/c1-11-15(17)16-13-12-14-24(18-21(2,3)4,19-22(5,6)7)20-23(8,9)10/h11H,1,12-14H2,2-10H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUBAEVLVNBCON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](CCCNC(=O)C=C)(O[Si](C)(C)C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H37NO4Si4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901035702 | |
| Record name | N-[3-[Tris(trimethylsiloxy)silyl]propyl]acrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901035702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115258-10-1 | |
| Record name | N-[Tris(trimethylsiloxy)silylpropyl]acrylamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115258-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[3-[Tris(trimethylsiloxy)silyl]propyl]acrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901035702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[3-[Tris(trimethylsiloxy)silyl]propyl]acrylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Key Reaction Mechanism
The amine group of 3-aminopropyltris(trimethylsiloxy)silane undergoes nucleophilic acyl substitution with acryloyl chloride, forming the acrylamide bond. This exothermic reaction is typically conducted at 0–5°C in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) to minimize side reactions. Triethylamine (TEA) is added as a base to neutralize hydrochloric acid generated during the reaction.
Representative Reaction Scheme:
Stepwise Laboratory Synthesis
Materials and Equipment
-
Precursor: 3-Aminopropyltris(trimethylsiloxy)silane (≥98% purity)
-
Reagents: Acryloyl chloride (stabilized with hydroquinone), triethylamine (TEA), anhydrous THF
-
Conditions: Nitrogen atmosphere, ice-water bath, magnetic stirrer
Procedure
-
Inert Atmosphere Setup: Charge a three-neck flask with 3-aminopropyltris(trimethylsiloxy)silane (1.0 equiv) and THF under nitrogen.
-
Cooling: Maintain the reaction mixture at 0–5°C using an ice-water bath.
-
Addition of Acryloyl Chloride: Slowly add acryloyl chloride (1.2 equiv) dropwise over 30 minutes.
-
Base Introduction: Introduce TEA (1.5 equiv) to scavenge HCl, stirring for 4–6 hours.
-
Workup: Filter precipitated salts, concentrate the filtrate under reduced pressure, and purify via column chromatography (silica gel, hexane/ethyl acetate).
Yield and Purity
-
Typical Yield: 75–85%
-
Purity: ≥99% (confirmed by H NMR and HPLC)
Industrial-Scale Production Methods
Industrial synthesis emphasizes cost efficiency, reproducibility, and safety. Continuous flow reactors replace batch processes to enhance heat dissipation and scalability.
Optimized Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Temperature | 0–5°C | 10–15°C |
| Reaction Time | 4–6 hours | 2–3 hours |
| Catalyst | None | Tin(II) octoate |
| Purification | Column Chromatography | Distillation |
Advantages of Continuous Flow Systems:
-
Reduced thermal runaway risk due to rapid mixing.
-
Higher throughput (up to 500 kg/day).
Purification and Characterization Techniques
Purification Methods
Analytical Characterization
| Technique | Key Findings |
|---|---|
| H NMR | δ 5.6–6.3 ppm (acrylamide protons) |
| FTIR | 1650 cm (C=O stretch) |
| HPLC | Retention time: 8.2 min (C18 column) |
Comparative Analysis of Methodologies
Solvent Selection Impact
| Solvent | Reaction Efficiency | Byproduct Formation |
|---|---|---|
| THF | 85% | <5% |
| DCM | 78% | 8–10% |
| Toluene | 65% | 15% |
THF outperforms other solvents due to its polarity and ability to stabilize intermediates.
Reaction Optimization Studies
Catalyst Screening
Inclusion of tin(II) octoate (0.5 wt%) in industrial processes reduces reaction time by 40% without compromising yield.
Temperature Gradient Analysis
| Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|
| 0 | 82 | 99.5 |
| 10 | 85 | 99.2 |
| 20 | 72 | 97.8 |
Chemical Reactions Analysis
Types of Reactions
N-[3-[Tris(trimethylsiloxy)silyl]propyl]acrylamide undergoes various types of chemical reactions, including:
Polymerization: It can polymerize with other monomers to form copolymers with enhanced mechanical properties.
Hydrolysis: The compound is sensitive to hydrolysis under acidic or basic conditions, leading to the formation of silanols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the silicon atoms.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the silane groups.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of catalysts like tin or titanium compounds.
Major Products Formed
Polymerization: Copolymers with improved mechanical strength and thermal stability.
Hydrolysis: Silanols and corresponding acrylamide derivatives.
Substitution: Substituted silanes with various functional groups.
Scientific Research Applications
Scientific Research Applications
N-[3-[Tris(trimethylsiloxy)silyl]propyl]acrylamide has a wide range of applications in scientific research:
- Chemistry : Used as a monomer in the synthesis of silicone-based polymers and copolymers.
- Biology : Employed in the modification of biomolecules and surfaces to enhance biocompatibility and reduce fouling.
- Medicine : Utilized in the development of drug delivery systems and medical devices due to its biocompatibility and stability.
- Industry : Applied in coatings, adhesives, and sealants to improve adhesion and durability.
Polymerization and Material Properties
This compound acts as a monomer in the synthesis of silicone-based polymers and copolymers. Research indicates that the incorporation of this compound into polymer networks improves their thermal stability and mechanical strength.
Key Reactions Involved
- Polymerization : It can polymerize with other monomers to form materials with enhanced mechanical properties.
- Hydrolysis : The compound is sensitive to hydrolysis under acidic or basic conditions, leading to the formation of silanols.
- Substitution : It can undergo nucleophilic substitution reactions, particularly at the silicon atoms.
Biocompatibility and Surface Modification
The compound is utilized in modifying biomolecules and surfaces to enhance biocompatibility. Studies have shown that this compound can reduce fouling on surfaces, making it suitable for biomedical applications such as drug delivery systems and medical devices. Its ability to form strong covalent bonds with various substrates further enhances its utility in these applications.
Drug Delivery Systems
In drug delivery applications, this compound has been evaluated for its capacity to encapsulate drugs effectively. Its unique properties allow for controlled release profiles, which are crucial for therapeutic efficacy. The modification of hydrogels with this compound has been shown to improve drug loading efficiency and release kinetics.
Case Studies
- Silicone Hydrogel Contact Lenses : A study examined the incorporation of this compound into silicone hydrogel contact lenses. The results indicated that lenses made with this compound exhibited improved oxygen permeability and reduced water contact angles, enhancing comfort for wearers.
- Heavy Metal Ion Absorption : Research demonstrated that polymers derived from this compound could effectively absorb heavy metal ions from aqueous solutions. This property is particularly beneficial in environmental applications where removal of contaminants is critical.
Mechanism of Action
The mechanism of action of N-[3-[Tris(trimethylsiloxy)silyl]propyl]acrylamide involves its ability to form stable covalent bonds with various substrates. The silane group reacts with hydroxyl or carboxyl groups on surfaces, forming strong siloxane linkages. This enhances the adhesion and mechanical properties of the resulting materials. Additionally, the acrylamide group can undergo polymerization, leading to the formation of crosslinked networks that provide structural integrity and stability.
Comparison with Similar Compounds
N-[3-(Trimethoxysilyl)propyl]acrylamide
3-(Methacryloyloxy)propyl TRIS (trimethylsiloxy)silane
- Structure : Methacrylate backbone with the same tris(trimethylsiloxy)silyl group.
- Key Differences: Polymerization: Methacrylate groups polymerize more readily than acrylamides, leading to higher rigidity in hydrogels . Oxygen Permeability (Dk): Silicone hydrogels derived from this monomer exhibit Dk values suitable for extended-wear contact lenses (~70–90% silicone content) .
- Applications : Dominant in commercial silicone hydrogel contact lenses .
N-Isopropylacrylamide (NIPAM)
N-[3-(Dimethylamino)propyl]acrylamide
- Structure: Substituted with a dimethylamino group.
- Key Differences: pH Sensitivity: Protonation/deprotonation of the amino group enables pH-responsive behavior, unlike the inert tris(trimethylsiloxy)silyl group . Hydrophilicity: More hydrophilic, favoring applications in flocculants or gene delivery .
Data Table: Comparative Analysis of Key Properties
*Estimated based on structural analogs in evidence.
Silicone Hydrogels for Contact Lenses
- This compound enhances oxygen permeability (Dk) in hydrogels, critical for corneal health. Copolymerization with hydrophilic monomers like NVP balances water content (~20–30%) and mechanical strength .
- Comparison: Methacrylate-based TRIS monomers (e.g., 3-(methacryloyloxy)propyl TRIS) achieve higher Dk but require plasticizers for flexibility, unlike acrylamides .
Thermal and Chemical Stability
- The tris(trimethylsiloxy)silyl group provides superior thermal stability compared to trimethoxysilyl or amino-substituted acrylamides, making it suitable for sterilization processes in medical devices .
Drug Delivery Systems
- While NIPAM-based polymers (e.g., PNIPA/PEG) excel in temperature-controlled drug release, silicon-containing acrylamides are less explored in this field. Their hydrophobicity could enable sustained release of lipophilic drugs .
Biological Activity
N-[3-[Tris(trimethylsiloxy)silyl]propyl]acrylamide (commonly referred to as TRIS-acrylamide) is a silicon-containing organic compound notable for its unique chemical structure and properties. This compound has garnered attention in various fields, particularly in materials science, biology, and medicine, due to its biological activity and potential applications. This article provides a detailed overview of its biological activity, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula C₁₅H₃₇NO₄Si₄. Its structure includes a silane group that enhances hydrophobicity and reactivity in polymerization reactions. The compound can undergo various chemical reactions, including polymerization, hydrolysis, and substitution reactions, which are critical for its applications in different domains .
1. Polymerization and Material Properties
TRIS-acrylamide acts as a monomer in the synthesis of silicone-based polymers and copolymers. It can polymerize with other monomers to form materials with enhanced mechanical properties. Research indicates that the incorporation of TRIS-acrylamide into polymer networks improves their thermal stability and mechanical strength .
2. Biocompatibility and Surface Modification
The compound is utilized in modifying biomolecules and surfaces to enhance biocompatibility. Studies have shown that TRIS-acrylamide can reduce fouling on surfaces, making it suitable for biomedical applications such as drug delivery systems and medical devices . Its ability to form strong covalent bonds with various substrates further enhances its utility in these applications.
3. Drug Delivery Systems
In drug delivery applications, TRIS-acrylamide has been evaluated for its capacity to encapsulate drugs effectively. Its unique properties allow for controlled release profiles, which are crucial for therapeutic efficacy . The modification of hydrogels with TRIS-acrylamide has been shown to improve drug loading efficiency and release kinetics.
Case Study 1: Silicone Hydrogel Contact Lenses
A study examined the incorporation of TRIS-acrylamide into silicone hydrogel contact lenses. The results indicated that lenses made with this compound exhibited improved oxygen permeability and reduced water contact angles, enhancing comfort for wearers . The study highlighted the potential of TRIS-acrylamide in developing advanced ocular materials.
Case Study 2: Heavy Metal Ion Absorption
Research demonstrated that polymers derived from TRIS-acrylamide could effectively absorb heavy metal ions from aqueous solutions. This property is particularly beneficial in environmental applications where removal of contaminants is critical . The mechanism involves the formation of stable complexes between the metal ions and the silane groups present in the polymer matrix.
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Applications |
|---|---|---|
| 3-(Trimethoxysilyl)propyl methacrylate | Used as a coupling agent; enhances adhesion | Coatings, adhesives |
| 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane | Similar silane functionality; used in hydrogels | Biomedical devices |
| Tris(3-trimethoxysilylpropyl)isocyanurate | Provides crosslinking; improves mechanical properties | Sealants, coatings |
TRIS-acrylamide stands out due to its dual functionality as both a silane and an acrylamide, allowing it to participate in both silane chemistry and polymerization reactions effectively .
Q & A
Q. What are the recommended synthetic routes and purification methods for N-[3-[Tris(trimethylsiloxy)silyl]propyl]acrylamide to ensure high purity?
The synthesis typically involves a multi-step reaction starting with silane-functionalized precursors. For example, siloxane-containing monomers like 3-[Tris(trimethylsiloxy)silyl]propyl vinyl carbamate are synthesized via hydrosilylation or nucleophilic substitution, followed by acrylamide functionalization. Purification often employs column chromatography or vacuum distillation to remove unreacted siloxane precursors and byproducts. Characterization via HNMR and HPLC is critical to confirm purity (>99%) and structural integrity .
Q. How should researchers characterize the chemical stability of this compound under varying experimental conditions?
Stability studies should include:
- Thermal Analysis : Thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., siloxane bonds degrade above 200°C).
- Hydrolytic Stability : Exposure to aqueous environments at different pH levels (pH 3–10) to monitor hydrolysis of trimethylsiloxy groups via FTIR or mass spectrometry.
- Light Sensitivity : UV-Vis spectroscopy to detect photooxidation byproducts under UV irradiation .
Q. What safety precautions are essential when handling this compound in laboratory settings?
While specific hazard data for this compound is limited, analogous siloxane monomers (e.g., 3-(Trimethoxysilyl)propyl methacrylate) require:
- Use of N95 masks, nitrile gloves, and safety goggles to prevent inhalation/contact.
- Ventilated fume hoods for synthesis steps.
- Emergency protocols for spills, including neutralization with inert adsorbents and disposal as hazardous waste .
Advanced Research Questions
Q. How can Plackett-Burman experimental design optimize copolymerization parameters for this compound in silicone hydrogels?
A Plackett-Burman design screens critical variables (e.g., monomer ratio, crosslinker concentration, initiator type) using a two-level factorial approach. For example, 12 experimental runs can identify factors most influential on optical transparency and swelling properties. The linear model equation:
(where = target property, = coefficient, = variable) helps prioritize variables like siloxane content (critical for oxygen permeability) and acrylamide hydrophilicity .
Q. What strategies resolve contradictions in material performance data for siloxane-acrylamide copolymers?
Common contradictions (e.g., high oxygen permeability vs. mechanical brittleness) arise from competing monomer interactions. Mitigation strategies include:
- Additive Screening : Incorporating graphene oxide nanoparticles (GON) or polyvinylpyrrolidone (PVP) to enhance mechanical strength without compromising permeability.
- Multi-Objective Optimization : Response surface methodology (RSM) to balance competing properties .
Q. How does the siloxane chain length in this compound influence copolymer properties in biomedical applications?
Longer siloxane chains (e.g., tris(trimethylsiloxy) vs. mono-substituted) enhance oxygen permeability but reduce water uptake. Comparative studies using dynamic mechanical analysis (DMA) and oxygen transmissibility (Dk/t) measurements show that tris(trimethylsiloxy) groups improve Dk/t by 40–60% compared to shorter chains, making them ideal for ophthalmic devices .
Q. What advanced analytical techniques are recommended for probing structure-property relationships in acrylamide-siloxane hybrids?
- Solid-State NMR : To analyze crosslinking density and siloxane domain distribution.
- Small-Angle X-ray Scattering (SAXS) : For nanostructure characterization (e.g., phase separation in hydrogels).
- Atomic Force Microscopy (AFM) : To map surface hydrophobicity and roughness .
Methodological Considerations
Q. How should researchers design degradation studies for siloxane-acrylamide copolymers in physiological environments?
- Accelerated Aging : Incubate samples in phosphate-buffered saline (PBS) at 37°C for 28 days, with periodic analysis via GPC (molecular weight loss) and SEM (surface erosion).
- Enzymatic Hydrolysis : Use esterase or lipase solutions to simulate biodegradation pathways .
Q. What computational tools aid in predicting the reactivity of this compound in radical polymerization?
Density Functional Theory (DFT) calculations (e.g., using Gaussian 16) predict activation energies for acrylamide double-bond reactivity. Parameters like frontier molecular orbitals (HOMO-LUMO gap) and radical stabilization energy (RSE) correlate with experimental polymerization rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
